molecular formula C25H24O5 B14008295 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene CAS No. 7473-32-7

5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene

Cat. No.: B14008295
CAS No.: 7473-32-7
M. Wt: 404.5 g/mol
InChI Key: COIHZMKRBHUILH-UHFFFAOYSA-N
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Description

5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its two methoxy groups at positions 5 and 7, and two 4-methoxyphenyl groups at positions 3 and 4 on the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate methoxy-substituted phenols and aldehydes.

    Condensation Reaction: The phenols and aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the chromene ring.

    Methoxylation: Methoxylation of the chromene ring is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to introduce the methoxy groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-dimethoxy-3,4-bis(3-methoxyphenyl)-2H-chromene
  • 5,7-dimethoxy-3,4-bis(2-methoxyphenyl)-2H-chromene
  • 5,7-dimethoxy-3,4-bis(4-hydroxyphenyl)-2H-chromene

Uniqueness

5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7, along with the 4-methoxyphenyl groups, distinguishes it from other similar compounds and may contribute to its distinct properties.

Properties

CAS No.

7473-32-7

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

5,7-dimethoxy-3,4-bis(4-methoxyphenyl)-2H-chromene

InChI

InChI=1S/C25H24O5/c1-26-18-9-5-16(6-10-18)21-15-30-23-14-20(28-3)13-22(29-4)25(23)24(21)17-7-11-19(27-2)12-8-17/h5-14H,15H2,1-4H3

InChI Key

COIHZMKRBHUILH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=C(C=C4)OC

Origin of Product

United States

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